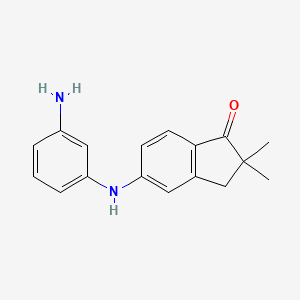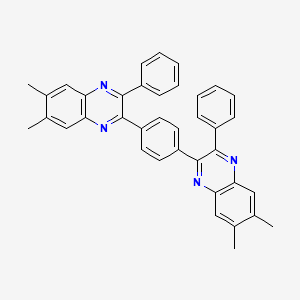
2,2'-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring. The presence of phenyl groups and methyl substitutions further enhances its chemical reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) typically involves multi-step organic reactions. One common method includes the condensation of 1,4-phenylenediamine with 6,7-dimethyl-3-phenylquinoxaline-2,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under precise temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield. The final product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction may produce partially or fully reduced quinoxaline compounds.
科学研究应用
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to various biological outcomes. The compound’s photophysical properties also enable it to participate in energy transfer processes, making it useful in imaging and sensor applications.
相似化合物的比较
Similar Compounds
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-4,9-dihydrofuro[2,3-b]quinoxalin-3(2H)-one): Shares a similar core structure but with different functional groups.
2,2’-(1,4-Phenylene)bis(4-methyl-5-phenyl-oxazole): Another compound with a similar phenylene linkage but different heterocyclic rings.
Uniqueness
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) is unique due to its specific combination of phenyl and methyl substitutions on the quinoxaline rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.
属性
CAS 编号 |
647375-65-3 |
|---|---|
分子式 |
C38H30N4 |
分子量 |
542.7 g/mol |
IUPAC 名称 |
2-[4-(6,7-dimethyl-3-phenylquinoxalin-2-yl)phenyl]-6,7-dimethyl-3-phenylquinoxaline |
InChI |
InChI=1S/C38H30N4/c1-23-19-31-33(21-25(23)3)41-37(35(39-31)27-11-7-5-8-12-27)29-15-17-30(18-16-29)38-36(28-13-9-6-10-14-28)40-32-20-24(2)26(4)22-34(32)42-38/h5-22H,1-4H3 |
InChI 键 |
SEKBSJWONMDXOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=NC6=C(C=C(C(=C6)C)C)N=C5C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine](/img/structure/B12609737.png)

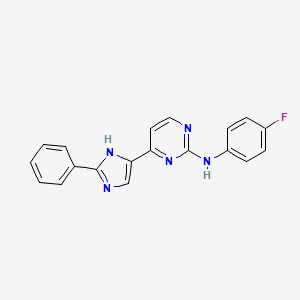
![2,4-Bis[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12609748.png)

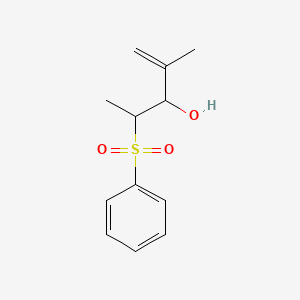

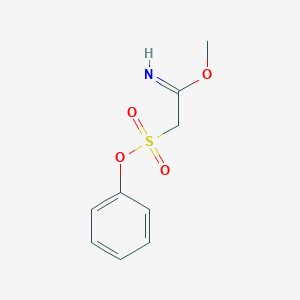
![4-{4-[4-(3-Chloro-4-methoxyphenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12609787.png)
![3-[Ethoxy(dimethoxy)silyl]propane-1-thiol](/img/structure/B12609796.png)

![4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12609812.png)

